molecular formula C18H12BrNO7S2 B5017113 (4-Nitrophenyl) 3-(4-bromophenyl)sulfonylbenzenesulfonate

(4-Nitrophenyl) 3-(4-bromophenyl)sulfonylbenzenesulfonate

Cat. No.: B5017113
M. Wt: 498.3 g/mol
InChI Key: VPSJSMKEZBUILW-UHFFFAOYSA-N
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Description

(4-Nitrophenyl) 3-(4-bromophenyl)sulfonylbenzenesulfonate is an organic compound that features both nitro and bromophenyl groups

Properties

IUPAC Name

(4-nitrophenyl) 3-(4-bromophenyl)sulfonylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO7S2/c19-13-4-10-16(11-5-13)28(23,24)17-2-1-3-18(12-17)29(25,26)27-15-8-6-14(7-9-15)20(21)22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSJSMKEZBUILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl) 3-(4-bromophenyl)sulfonylbenzenesulfonate typically involves multi-step organic reactions. One common method includes the sulfonation of 4-bromophenyl with benzenesulfonyl chloride, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution and functionalization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Nitrophenyl) 3-(4-bromophenyl)sulfonylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl) 3-(4-bromophenyl)sulfonylbenzenesulfonate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl group can engage in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl functionality but different overall structure and applications.

    3-(4-Bromophenyl)propionic acid: Another bromophenyl-containing compound with distinct chemical properties and uses.

Uniqueness: (4-Nitrophenyl) 3-(4-bromophenyl)sulfonylbenzenesulfonate is unique due to the presence of both nitro and sulfonyl groups, which confer distinct reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

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